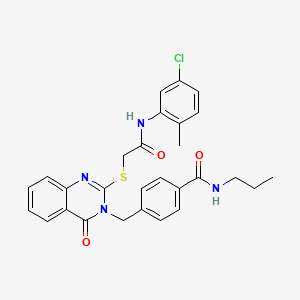
4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C28H27ClN4O3S and its molecular weight is 535.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a quinazoline core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical formula of the compound is C19H18ClN3O5S, with a molecular weight of approximately 435.88 g/mol. The structure includes:
- A quinazoline moiety, known for its role in various biological activities.
- A thioether linkage that may enhance bioactivity.
- An amide group which is often involved in receptor binding.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antitumor Activity : Quinazoline derivatives are noted for their ability to inhibit cancer cell proliferation.
- Antimicrobial Effects : Many thioether-containing compounds demonstrate significant antimicrobial properties.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, such as urease and kinases.
The biological activity of this compound may involve:
- Inhibition of Protein Kinases : This can lead to reduced cell proliferation and survival in cancer cells.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication.
- Modulation of Signal Transduction Pathways : Targeting specific pathways can alter cellular responses to growth factors.
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives indicated that those with substituents similar to those in our compound showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research on thioether-containing compounds demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's thioether group was critical for its interaction with bacterial membranes, leading to increased permeability and cell death.
Case Study 3: Enzyme Inhibition
A comparative study on urease inhibitors found that derivatives of quinazoline exhibited IC50 values in the low micromolar range. Molecular docking studies suggested strong binding affinity at the active site, highlighting the potential for therapeutic use in treating conditions like kidney stones.
Data Table: Biological Activities of Similar Compounds
属性
IUPAC Name |
4-[[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-3-14-30-26(35)20-11-9-19(10-12-20)16-33-27(36)22-6-4-5-7-23(22)32-28(33)37-17-25(34)31-24-15-21(29)13-8-18(24)2/h4-13,15H,3,14,16-17H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRYBWTXWGOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














